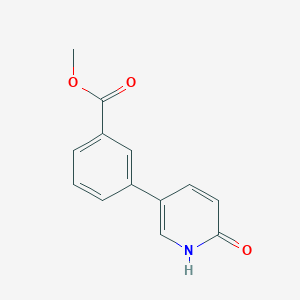
2-(4-Chloro-3-cyanophenyl)-3-hydroxypyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-3-cyanophenyl)-3-hydroxypyridine (CCHP) is a synthetic organic compound with a wide range of applications in various fields, including pharmaceuticals, biochemistry, and industrial chemistry. CCHP has a molecular formula of C9H7ClN2O and a molecular weight of 202.62 g/mol. It is a colorless solid that is soluble in water and has a melting point of 101-105°C. CCHP is an important intermediate in the synthesis of various compounds, including drugs, dyes, and other organic compounds.
科学研究应用
2-(4-Chloro-3-cyanophenyl)-3-hydroxypyridine, 95% has a wide range of applications in various fields of scientific research. In pharmaceuticals, it is used as an intermediate in the synthesis of various drugs, including anticonvulsants, antidepressants, and anti-inflammatory agents. In biochemistry, it is used as a reagent in the synthesis of various proteins and enzymes. In industrial chemistry, it is used as a catalyst in the production of various organic compounds.
作用机制
2-(4-Chloro-3-cyanophenyl)-3-hydroxypyridine, 95% acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Acetylcholine is involved in a variety of physiological processes, including muscle contraction, learning and memory, and sleep. By inhibiting the enzyme, 2-(4-Chloro-3-cyanophenyl)-3-hydroxypyridine, 95% increases the levels of acetylcholine in the body, which can lead to an increase in muscle strength, improved cognitive function, and improved sleep.
Biochemical and Physiological Effects
2-(4-Chloro-3-cyanophenyl)-3-hydroxypyridine, 95% has a wide range of biochemical and physiological effects. It has been shown to increase muscle strength and improve cognitive function, as well as improve sleep. It has also been shown to reduce inflammation and pain, and to have anti-cancer and anti-tumor effects. In addition, 2-(4-Chloro-3-cyanophenyl)-3-hydroxypyridine, 95% has been shown to have anti-bacterial and anti-viral effects, and to act as an antioxidant.
实验室实验的优点和局限性
The main advantage of using 2-(4-Chloro-3-cyanophenyl)-3-hydroxypyridine, 95% in lab experiments is its low cost and availability. It is also relatively easy to synthesize and store, and is generally considered to be safe. However, there are some limitations to using 2-(4-Chloro-3-cyanophenyl)-3-hydroxypyridine, 95% in lab experiments. For example, it is not very stable and is prone to decomposition when exposed to light or heat. In addition, it is not very soluble in water, so it is not suitable for use in aqueous solutions.
未来方向
The potential applications of 2-(4-Chloro-3-cyanophenyl)-3-hydroxypyridine, 95% are vast and continue to be explored. For example, further research into its anti-cancer and anti-tumor effects could lead to the development of new treatments for cancer and other diseases. In addition, research into its anti-bacterial and anti-viral effects could lead to the development of new treatments for infectious diseases. Further research into its mechanism of action could also lead to the development of new drugs that target specific enzymes or pathways. Finally, research into its antioxidant properties could lead to the development of new treatments for oxidative stress and aging.
合成方法
2-(4-Chloro-3-cyanophenyl)-3-hydroxypyridine, 95% can be synthesized via a two-step reaction process involving the condensation of 4-chloro-3-cyanophenol and hydroxypyridine. In the first step, 4-chloro-3-cyanophenol is reacted with hydroxypyridine in the presence of a base, such as sodium hydroxide, to form an intermediate product. In the second step, the intermediate product is heated to form 2-(4-Chloro-3-cyanophenyl)-3-hydroxypyridine, 95%. The reaction can be represented as follows:
C6H4Cl(OH)CNO + C5H5NO → C9H7ClN2O + H2O
属性
IUPAC Name |
2-chloro-5-(3-hydroxypyridin-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O/c13-10-4-3-8(6-9(10)7-14)12-11(16)2-1-5-15-12/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEYVIQGXFXFKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC(=C(C=C2)Cl)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682935 |
Source


|
| Record name | 2-Chloro-5-(3-hydroxypyridin-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261895-86-6 |
Source


|
| Record name | 2-Chloro-5-(3-hydroxypyridin-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367483.png)










